molecular formula C8H7BrFNO3 B12843959 2-Fluoro-4-methoxy-5-nitrobenzyl bromide

2-Fluoro-4-methoxy-5-nitrobenzyl bromide

Cat. No.: B12843959
M. Wt: 264.05 g/mol
InChI Key: HFAPMAGKJOBUMB-UHFFFAOYSA-N
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Description

2-Fluoro-4-methoxy-5-nitrobenzyl bromide is an organic compound with the molecular formula C8H7BrFNO3. It is a derivative of benzyl bromide, where the benzene ring is substituted with a fluoro, methoxy, and nitro group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methoxy-5-nitrobenzyl bromide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methoxy-5-nitrobenzyl bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Reduction: Catalytic hydrogenation or using reducing agents like lithium aluminum hydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Scientific Research Applications

2-Fluoro-4-methoxy-5-nitrobenzyl bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methoxy-5-nitrobenzyl bromide involves its reactivity at the benzylic position. The bromine atom can be displaced by nucleophiles, leading to various substitution products. The nitro group can participate in redox reactions, and the methoxy group can be dealkylated under specific conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-methoxy-5-nitrobenzyl bromide is unique due to the presence of the fluoro group, which can influence its reactivity and interactions in chemical and biological systems.

Properties

Molecular Formula

C8H7BrFNO3

Molecular Weight

264.05 g/mol

IUPAC Name

1-(bromomethyl)-2-fluoro-4-methoxy-5-nitrobenzene

InChI

InChI=1S/C8H7BrFNO3/c1-14-8-3-6(10)5(4-9)2-7(8)11(12)13/h2-3H,4H2,1H3

InChI Key

HFAPMAGKJOBUMB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)F)CBr)[N+](=O)[O-]

Origin of Product

United States

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